5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
Description
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-13-14(2)22(17-11-7-6-10-16(13)17)18(24)12-26-19-21-23(20(25)27-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUNTOXVKQITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione (commonly referred to as Thiadiazole derivative ) is a significant chemical entity in medicinal chemistry and material science. This article explores its applications across various scientific domains, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. A study demonstrated that modifications in the thiadiazole structure could enhance cytotoxicity against breast cancer cells, indicating a potential pathway for developing new anticancer agents .
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial effects. The compound has shown efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of thiadiazole compounds. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .
Organic Electronics
Thiadiazole derivatives are utilized in organic electronics due to their semiconducting properties. They are incorporated into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport makes them suitable for enhancing device efficiency .
Sensors
The compound's unique electronic properties allow it to function as a sensor material. Research indicates that it can be used in the detection of heavy metals and toxic gases, providing a basis for developing sensitive environmental monitoring devices .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the thiadiazole ring significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in Pharmaceutical Biology evaluated the antimicrobial activity of several thiadiazole derivatives, including our compound of interest. The study concluded that these compounds exhibited potent activity against Gram-positive bacteria and suggested further development as novel antimicrobial agents .
Case Study 3: Organic Electronics Application
Research conducted at a leading university explored the incorporation of thiadiazole derivatives into organic solar cells. The findings revealed that devices using these compounds achieved higher power conversion efficiencies than those using traditional materials, suggesting a promising avenue for future research in renewable energy technologies .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Thiadiazole/Oxadiazole Derivatives
Key Observations:
Core Heterocycle : Replacement of thiadiazole with oxadiazole (e.g., in ) reduces sulfur content, altering electronic properties and binding interactions.
Position 5 Modifications: The target compound’s indole-thioether substituent is unique compared to simpler aryl/alkylamino groups (e.g., nitro, trifluoromethyl in ).
Comparison with Analogues :
- Compounds with indole moieties (e.g., ) use indole-3-acetic hydrazide as a precursor, while nitro/trifluoromethyl derivatives start from substituted thiosemicarbazides .
- Dimeric thiadiazoles (e.g., ) require bis-functionalization with methylene bridges, which complicates synthesis compared to monomeric analogs.
Pharmacological Activities
Antitumor Potential:
- 5-(4-Trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione () inhibits chronic myelogenous leukemia cells via apoptosis induction (IC₅₀ ~ 10 µM).
- Indole-oxadiazole hybrids () exhibit antihelmintic activity (EC₅₀ ~ 2–5 µg/mL), attributed to the indole moiety’s interaction with parasitic tubulin.
- Inference for Target Compound : The 2,3-dimethylindole group may enhance binding to tubulin or kinase targets (e.g., Akt), similar to indole-based anticancer agents .
Antimicrobial and Antiviral Activity:
- 5-Nitrophenylamino-thiadiazoles () show broad-spectrum antimicrobial activity (MIC 8–32 µg/mL against S. aureus, E. coli).
- Oxadiazole-thiones () inhibit herpesviruses (HSV-1/2) and coronaviruses (FCoV) at IC₅₀ values of 5–20 µM.
Toxicity and Selectivity:
- Thiadiazole-thiones generally exhibit low cytotoxicity to normal cells (e.g., HEK293) at therapeutic doses .
- The thione group’s redox activity may contribute to reactive oxygen species (ROS) generation, a mechanism observed in .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize the nucleophilic substitution reaction by adjusting stoichiometric ratios (e.g., equimolar NaOH to substrate) and using polar protic solvents like ethanol or methanol. Reaction time and temperature (e.g., reflux at 70–80°C) significantly impact yield. Purification via recrystallization in ethanol or methanol enhances purity. Confirm optimal conditions using HPLC with a C18 column and ESI-MS for real-time monitoring .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer : Combine spectral and chromatographic methods:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon skeletons.
- IR Spectroscopy : Detect functional groups (e.g., C=S stretch at ~1350 cm⁻¹, N-H at ~3100 cm⁻¹).
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values).
- HPLC : Confirm purity (>95%) using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .
Q. Which solvents and catalysts are most effective for its synthesis?
- Methodological Answer :
- Solvents : Dimethylformamide (DMF) for intermediate cyclization; ethanol/methanol for S-alkylation due to their polarity and miscibility with haloalkanes.
- Catalysts : Alkali hydroxides (e.g., NaOH) for deprotonating thiol groups during nucleophilic substitution. Avoid protic acids to prevent side reactions like hydrolysis .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and electronic properties?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311G(d,p)) : Optimize molecular geometry, calculate vibrational frequencies, and compare with experimental IR/NMR data. Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity.
- Molecular Dynamics : Simulate nucleophilic substitution pathways to identify transition states and rate-limiting steps.
- NBO Analysis : Evaluate charge distribution on sulfur atoms to explain regioselectivity in alkylation .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. thiophene groups) and correlate changes with bioactivity (e.g., antifungal IC₅₀ values).
- Dose-Response Assays : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51), prioritizing compounds with binding energies <−7.0 kcal/mol .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Monitor degradation via HPLC.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the thione moiety to enhance solubility and reduce oxidative dimerization.
- Microencapsulation : Use PLGA nanoparticles (size ~150 nm) to protect against enzymatic degradation in serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
